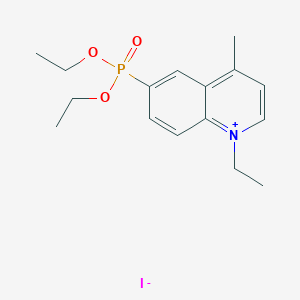
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethoxyphosphoryl, ethyl, and methyl groups, and an iodide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinoline with diethyl phosphite in the presence of a base, followed by quaternization with ethyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quinolinium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the diethoxyphosphoryl group can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinolinium salts such as:
- 6-(Diethoxyphosphoryl)-1-methylquinolin-1-ium iodide
- 6-(Diethoxyphosphoryl)-1-ethylquinolin-1-ium bromide
- 4-Methylquinolinium iodide
Uniqueness
What sets 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide apart is its specific substitution pattern, which imparts unique chemical and physical properties
Eigenschaften
CAS-Nummer |
87981-26-8 |
|---|---|
Molekularformel |
C16H23INO3P |
Molekulargewicht |
435.24 g/mol |
IUPAC-Name |
6-diethoxyphosphoryl-1-ethyl-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C16H23NO3P.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)21(18,19-6-2)20-7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GOZYTUHAHSMYDA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=O)(OCC)OCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


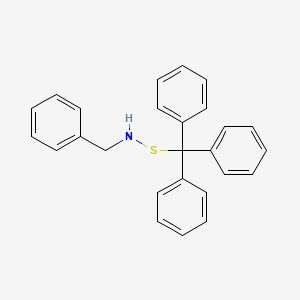
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
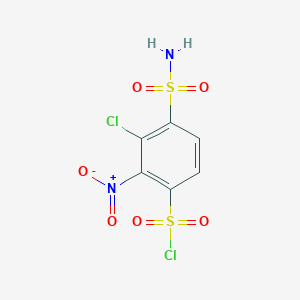


![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

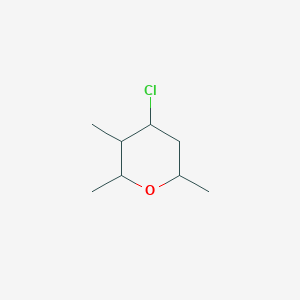
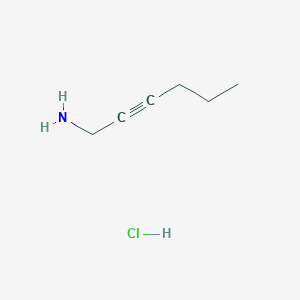
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
